3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol
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Overview
Description
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported for the synthesis of thiophene derivatives .
Chemical Reactions Analysis
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing boron reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the development of anesthetics . The compound’s biological effects are mediated through its binding to target proteins and enzymes, leading to the modulation of cellular processes.
Comparison with Similar Compounds
3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications
Properties
Molecular Formula |
C11H15NOS |
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Molecular Weight |
209.31 g/mol |
IUPAC Name |
3-[5-[[ethyl(methyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C11H15NOS/c1-3-12(2)8-11-7-10(9-14-11)5-4-6-13/h7,9,13H,3,6,8H2,1-2H3 |
InChI Key |
RJJPFTKYNQLESA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC(=CS1)C#CCO |
Origin of Product |
United States |
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